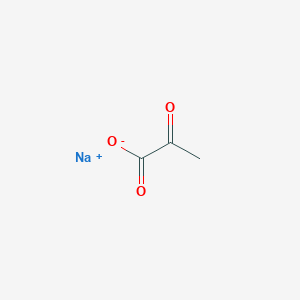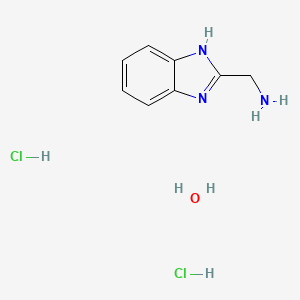
Cerium sulfate
描述
Cerium sulfate, also known as cerium(IV) sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in various hydrated forms, including Ce(SO₄)₂·4H₂O, Ce(SO₄)₂·8H₂O, and Ce(SO₄)₂·12H₂O. These salts are typically yellow to yellow-orange solids that are moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .
准备方法
Cerium sulfate can be synthesized through several methods. One common laboratory method involves the direct reaction of cerium(IV) oxide with concentrated sulfuric acid, yielding the tetrahydrate form of this compound. The reaction is as follows:
CeO2+2H2SO4→Ce(SO4)2+2H2O
In industrial settings, this compound is often produced by dissolving high-purity cerium hydroxide in industrial concentrated sulfuric acid. The solution is then subjected to concentrated crystallization, cooling, and filtration to obtain crystallized this compound. The product is further dehydrated and dried to obtain anhydrous this compound .
化学反应分析
Cerium sulfate undergoes various chemical reactions, primarily due to the strong oxidizing nature of the cerium(IV) ion. Some of the key reactions include:
-
Oxidation: : this compound acts as a strong oxidizing agent, especially in acidic conditions. For example, it can oxidize sulfite ions to sulfate ions:
Ce4++SO32−→Ce3++SO42−
-
Reduction: : Cerium(IV) sulfate can be reduced to cerium(III) sulfate in the presence of reducing agents. The reduction reaction is as follows:
Ce4++e−→Ce3+
-
Substitution: : this compound can participate in substitution reactions, where it reacts with other compounds to form new products. For example, it can react with hydrochloric acid to produce elemental chlorine:
Ce(SO4)2+2HCl→Ce(SO4)2+Cl2+2H2O
科学研究应用
Cerium sulfate has a wide range of applications in scientific research and various industries:
-
Analytical Chemistry: : this compound is used as a redox indicator in analytical chemistry for redox titrations. Its strong oxidizing properties make it suitable for determining the concentration of reducing agents in a solution .
-
Nanoparticle Synthesis: : this compound is used to prepare cerium oxide nanoparticles, which have applications in catalysis, environmental remediation, and biomedical fields. These nanoparticles are known for their ability to interact with reactive oxygen species and protect cells from oxidative stress .
-
Biomedical Applications: : Cerium compounds, including this compound, have been studied for their antimicrobial properties. They are used in wound healing and as antimicrobial agents in clinical applications. This compound’s ability to mimic and replace calcium is presumed to be a major mechanism of its beneficial action .
-
Catalysis: : this compound is used as a catalyst in various chemical reactions, including the selective oxidation of secondary alcohols to ketones and the direct sulfonation of methane to methanesulfonic acid .
作用机制
The mechanism of action of cerium sulfate primarily involves its strong oxidizing properties. The cerium(IV) ion (Ce⁴⁺) acts as a one-electron oxidizing agent, accepting electrons from other species and being reduced to cerium(III) (Ce³⁺). This redox behavior is crucial in various chemical reactions and applications. For example, in the oxidation of oxalic acid by cerium(IV) sulfate, intermediate complexes are formed, which undergo redox decomposition to yield the final products .
相似化合物的比较
Cerium sulfate can be compared with other cerium compounds, such as cerium nitrate and cerium ammonium sulfate. Some key differences include:
-
Cerium Nitrate: : Cerium nitrate is commonly used in the treatment of deep burns and has antimicrobial properties. It is also used in the synthesis of cerium oxide nanoparticles. Unlike this compound, cerium nitrate is more soluble in water and has different applications in biomedical fields .
-
Cerium Ammonium Sulfate: : This compound is similar to this compound in terms of its oxidizing properties and is also used in redox titrations. cerium ammonium sulfate is often preferred in analytical chemistry due to its higher stability and ease of handling .
-
Cerium Oxide: It has unique redox properties and can exist in both Ce³⁺ and Ce⁴⁺ oxidation states, making it versatile for various applications .
属性
IUPAC Name |
cerium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECDDHOAMNMQI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2(SO4)3, Ce2O12S3 | |
| Record name | Cerium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890694 | |
| Record name | Cerium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Cerous sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13454-94-9, 24670-27-7 | |
| Record name | Cerous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024670277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, cerium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, cerium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphuric acid, cerium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VF70O14R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


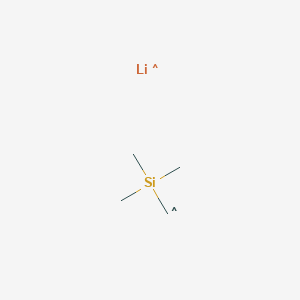
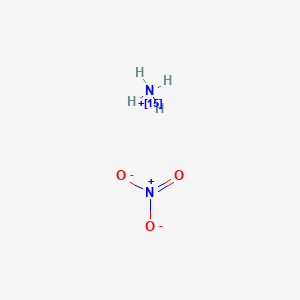
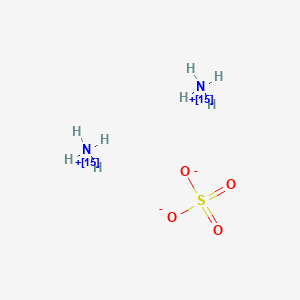



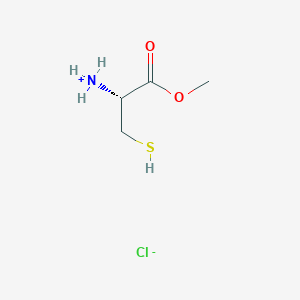
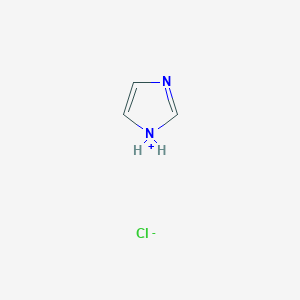
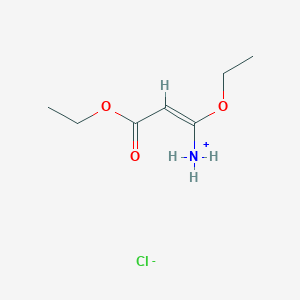
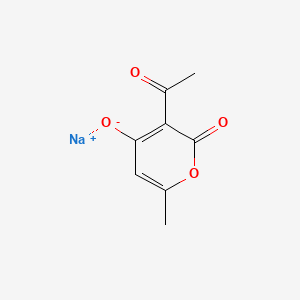
![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
